molecular formula C6H8O3 B14418042 6-Oxohex-4-enoic acid CAS No. 82934-89-2

6-Oxohex-4-enoic acid

Cat. No.: B14418042
CAS No.: 82934-89-2
M. Wt: 128.13 g/mol
InChI Key: HQVMCJCRIZSIFE-UHFFFAOYSA-N
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Description

6-Oxohex-4-enoic acid, also known as 2-oxohex-4-enoic acid, is a monocarboxylic acid with the molecular formula C6H8O3. It is characterized by the presence of a keto group at the second carbon and a double bond between the fourth and fifth carbons. This compound is a derivative of hex-4-enoic acid and is known for its role as a Bronsted acid, capable of donating a proton to a Bronsted base .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-oxohex-4-enoic acid can be achieved through various methods. One common approach involves the aldol condensation of methyl ketone derivatives with glyoxylic acid under microwave-assisted conditions . This method is advantageous due to its efficiency and the relatively mild reaction conditions required.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of carboxylic acid synthesis apply. These include the oxidation of corresponding alcohols or aldehydes and the hydrolysis of nitriles or esters .

Chemical Reactions Analysis

Types of Reactions

6-Oxohex-4-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 6-hydroxyhex-4-enoic acid.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the keto group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4) and chromium trioxide (CrO3) are commonly used oxidizing agents.

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution Reagents: Halogenating agents like phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

    Oxidation: Hex-4-enoic acid.

    Reduction: 6-Hydroxyhex-4-enoic acid.

    Substitution: Various substituted hex-4-enoic acids depending on the reagent used.

Scientific Research Applications

6-Oxohex-4-enoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-oxohex-4-enoic acid involves its ability to act as a Bronsted acid, donating protons to acceptor molecules. This property is crucial in various chemical reactions, including catalysis and organic synthesis . The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Oxohex-4-enoic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and properties. This makes it a valuable compound in various synthetic and research applications .

Properties

CAS No.

82934-89-2

Molecular Formula

C6H8O3

Molecular Weight

128.13 g/mol

IUPAC Name

6-oxohex-4-enoic acid

InChI

InChI=1S/C6H8O3/c7-5-3-1-2-4-6(8)9/h1,3,5H,2,4H2,(H,8,9)

InChI Key

HQVMCJCRIZSIFE-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)O)C=CC=O

Origin of Product

United States

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